molecular formula C7H15NO B13479917 (1S,3R)-3-(Dimethylamino)cyclopentan-1-ol

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol

Cat. No.: B13479917
M. Wt: 129.20 g/mol
InChI Key: SVXFBXWDCXIWHZ-RQJHMYQMSA-N
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Description

rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Hydroxyl Group Addition: The hydroxyl group can be added through oxidation reactions or by using hydroxylating agents.

Industrial Production Methods

Industrial production methods for rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.

    Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary alcohols, primary amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,3S)-3-(methylamino)cyclopentan-1-ol: Similar structure but with a methylamino group instead of a dimethylamino group.

    rac-(1R,3S)-3-(ethylamino)cyclopentan-1-ol: Similar structure but with an ethylamino group instead of a dimethylamino group.

    rac-(1R,3S)-3-(dimethylamino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring, a dimethylamino group, and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

SVXFBXWDCXIWHZ-RQJHMYQMSA-N

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)O

Canonical SMILES

CN(C)C1CCC(C1)O

Origin of Product

United States

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